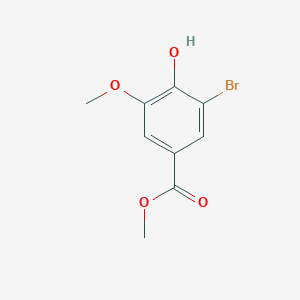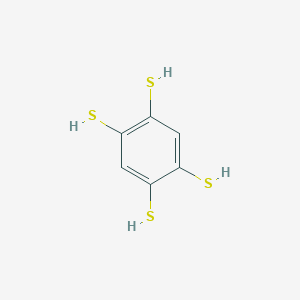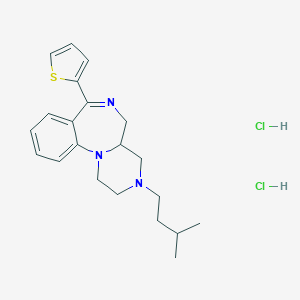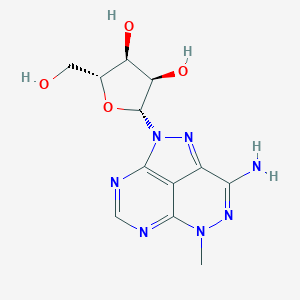
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene (abbreviated as AMH-1) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a polycyclic aromatic compound that contains a ribofuranosyl moiety and six nitrogen atoms in its structure.
Mecanismo De Acción
The exact mechanism of action of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. Studies have shown that 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and can also inhibit the activity of various kinases, which are involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and other forms of damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene is its potential therapeutic applications, particularly in the treatment of cancer and viral infections. However, there are also several limitations to using 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene in lab experiments. One limitation is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene. One area of research is the development of more efficient synthesis methods for 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene, which could make it more accessible for use in lab experiments and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene and its potential therapeutic applications. Finally, there is a need for more studies on the potential side effects of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene, particularly in terms of its long-term effects on the body.
Métodos De Síntesis
The synthesis of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene involves several steps, including the synthesis of the ribofuranosyl moiety, the synthesis of the acenaphthylene ring system, and the coupling of the two components. The ribofuranosyl moiety is synthesized from ribose, which is converted into a protected ribonucleoside intermediate. The acenaphthylene ring system is synthesized through a series of reactions involving amines and aldehydes. The final step involves coupling the ribofuranosyl intermediate with the acenaphthylene ring system to form 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene.
Aplicaciones Científicas De Investigación
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has also been shown to have antiviral activity, with studies demonstrating its ability to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus. Additionally, 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
109947-70-8 |
|---|---|
Nombre del producto |
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene |
Fórmula molecular |
C12H15N7O4 |
Peso molecular |
321.29 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(11-amino-9-methyl-2,3,5,7,9,10-hexazatricyclo[6.3.1.04,12]dodeca-1,4(12),5,7,10-pentaen-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N7O4/c1-18-10-5-6(9(13)17-18)16-19(11(5)15-3-14-10)12-8(22)7(21)4(2-20)23-12/h3-4,7-8,12,20-22H,2H2,1H3,(H2,13,17)/t4-,7-,8-,12-/m1/s1 |
Clave InChI |
QQTLSGPMECXWPS-BFAGERDPSA-N |
SMILES isomérico |
CN1C2=NC=NC3=C2C(=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=N1)N |
SMILES |
CN1C2=NC=NC3=C2C(=NN3C4C(C(C(O4)CO)O)O)C(=N1)N |
SMILES canónico |
CN1C2=NC=NC3=C2C(=NN3C4C(C(C(O4)CO)O)O)C(=N1)N |
Otros números CAS |
109947-70-8 |
Sinónimos |
7-aza-TCN 8-amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene 8-amino-6-N-methyl-2-(beta-D-ribofuranosyl)-1,2,3,5,6,7-hexaazaacenaphthylene 8-AMRHA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



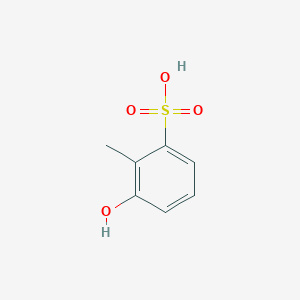
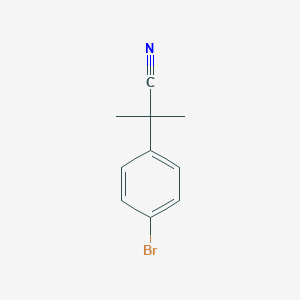
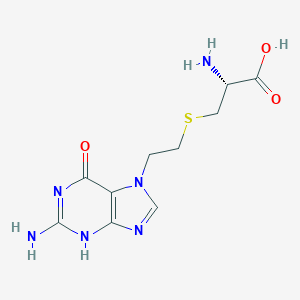
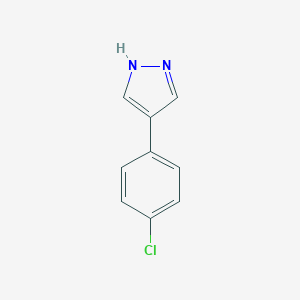
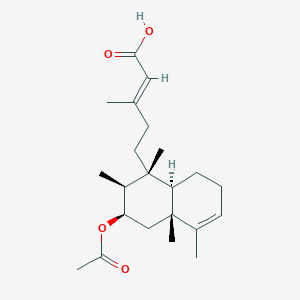
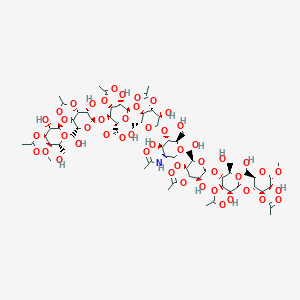

![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
